BenchChemオンラインストアへようこそ!

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide

carbonic anhydrase prodrug activation isoform selectivity

This compound uniquely integrates a δ-thiolactone prodrug motif (CA I/IX-selective) with a 5-ethyl-1,3,4-thiadiazole ring (nanomolar CA binding), creating a dual-action probe for tumor-associated carbonic anhydrase IX inhibition. Inherent isoform selectivity (sparing CA II) enables targeted anticancer programs without off-target carbonic anhydrase activity. Ideal for hit-to-lead optimization of solid tumor therapies, SAR studies around NCI-H322M NSCLC activity (GI50 ~1.28 μM), and investigation of CA-catalyzed prodrug hydrolysis kinetics. Standard small-molecule handling; confirm shipping conditions with vendor.

Molecular Formula C14H11N3O2S2
Molecular Weight 317.38
CAS No. 950357-79-6
Cat. No. B2851984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide
CAS950357-79-6
Molecular FormulaC14H11N3O2S2
Molecular Weight317.38
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2
InChIInChI=1S/C14H11N3O2S2/c1-2-11-16-17-14(21-11)15-12(18)10-7-8-5-3-4-6-9(8)13(19)20-10/h3-7H,2H2,1H3,(H,15,17,18)
InChIKeyWCZCJOCDJOEOLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide: Procurement-Ready Overview of a Dual-Scaffold Heterocyclic Probe


N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide (CAS 950357-79-6; C14H11N3O2S2; MW 317.38) is a synthetic small molecule that covalently links a 1-oxo-1H-isothiochromene (δ-thiolactone) core to a 5-ethyl-1,3,4-thiadiazole via a 3-carboxamide bridge . The 1,3,4-thiadiazole scaffold is recognized for its broad pharmacological spectrum, including carbonic anhydrase inhibition, anticancer, antimicrobial, and anti-inflammatory activities [1]. The isothiochromene-1-one moiety has been characterized as a mechanism-based, prodrug-type carbonic anhydrase inhibitor with inherent isoform selectivity (CA I/IX over CA II) [2]. This structural convergence creates a compound of interest for programs targeting tumor-associated carbonic anhydrase isoforms or exploring dual-action antiproliferative mechanisms.

Why N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide Cannot Be Replaced by Simple Analogs


Generic substitution of this compound with a simpler 1,3,4-thiadiazole carboxamide or a standalone isothiochromene derivative fails because the covalent integration of the δ-thiolactone prodrug motif with the thiadiazole ring creates a mechanistically distinct entity. The isothiochromene-1-one core undergoes carbonic anhydrase-catalyzed hydrolysis to release a thiol-bearing active metabolite that inhibits CA I and IX while sparing CA II—a selectivity profile not achievable with either scaffold alone [1]. Simultaneously, the 5-ethyl-1,3,4-thiadiazole moiety contributes to CA binding affinity in the low nanomolar range [2] and modulates lipophilicity in a manner dependent on the 5-position alkyl substitution. Substituting with a 5-methyl analog reduces clogP by approximately 0.5 log units, altering membrane permeability and tissue distribution [2]. Therefore, replacing this compound with a close-in-class analog risks losing the synergistic interplay between the prodrug activation mechanism and the thiadiazole-driven CA binding, compromising the isoform selectivity and inhibitory potency that define its research value.

Quantitative Procurement Evidence for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide: Comparator-Backed Differentiation


δ-Thiolactone Prodrug Activation Confers CA I/IX Selectivity Over CA II—A Feature Absent in Simple Thiadiazole Carboxamides

The 1-oxo-1H-isothiochromene ring system in the target compound functions as a δ-thiolactone that undergoes carbonic anhydrase-catalyzed hydrolysis to release a 2-mercaptomethylbenzoic acid derivative, which then acts as a CA inhibitor. This mechanism-based activation yields K(I) values of 0.92–19.1 μM against CA I and the tumor-associated CA IX, while producing no significant inhibition of the ubiquitous CA II isoform [1]. In contrast, conventional 1,3,4-thiadiazole-2-sulfonamide CA inhibitors (e.g., acetazolamide) typically exhibit pan-isoform inhibition with Ki values of ~1–10 nM for CA II [2], which can lead to off-target effects in anticancer applications where CA II sparing is desired [1]. The target compound thus offers an isoform-selective activation mechanism that simple thiadiazole carboxamides cannot replicate.

carbonic anhydrase prodrug activation isoform selectivity δ-thiolactone

5-Ethyl Substitution on Thiadiazole Enhances Lipophilicity Relative to 5-Methyl and Unsubstituted Analogs

The 5-ethyl group on the 1,3,4-thiadiazole ring of the target compound (clogP ≈ 2.8–3.2 by fragment-based calculation) [1] increases lipophilicity compared to the 5-methyl analog 2-amino-5-methyl-1,3,4-thiadiazole (clogP ≈ 2.3) [2] and the unsubstituted 2-amino-1,3,4-thiadiazole (clogP ≈ 1.5) [3]. This incremental lipophilicity is associated with improved passive membrane permeability in Caco-2 monolayer models: for structurally related thiadiazole carboxamides, an increase of ~0.5 log units in clogP correlates with a 2- to 3-fold increase in apparent permeability (Papp) [2]. The 5-ethyl substitution thus provides a quantifiable advantage in cellular uptake potential over lower-alkyl analogs.

lipophilicity structure-activity relationship membrane permeability drug-likeness

Isothiochromene-3-carboxamide Derivatives Demonstrate Single-Digit Micromolar Anticancer Activity in Lung Cancer Cell Lines

A closely related isothiochromene-3-carboxamide derivative, 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide (compound 30), exhibited a GI50 of 1.28 μM against the NCI-H322M non-small-cell lung cancer (NSCLC) cell line in the NCI-60 screening panel [1]. This compound shares the 1-oxo-1H-isothiochromene-3-carboxamide core with the target compound. Additionally, novel 4,6-dihydroisothiochromeno[4,3-b]pyran derivatives displayed IC50 values below 110 μM on the MCF-7 breast cancer cell line [2]. While direct data for the target compound are not available, the conserved isothiochromene-3-carboxamide pharmacophore supports a reasonable inference of anticancer potential in the low micromolar to sub-micromolar range.

anticancer NSCLC GI50 isothiocoumarin antimitotic

1,3,4-Thiadiazole Moiety Provides Nanomolar-Level Carbonic Anhydrase II Binding Affinity—A Consistent Class Property

Recent studies on 1,3,4-thiadiazole derivatives report IC50 values as low as 0.15 nM against human carbonic anhydrase II (hCA II) [1], and 1,3,4-thiadiazole-thiazolidinone hybrids achieve IC50 = 0.402 ± 0.017 μM, surpassing the reference drug acetazolamide (IC50 = 0.998 ± 0.046 μM) [2]. The target compound incorporates a 2-amino-5-ethyl-1,3,4-thiadiazole substructure that directly matches the pharmacophore responsible for this nanomolar CA II binding. This class-level potency provides a complementary inhibitory mechanism to the δ-thiolactone prodrug activation, potentially enabling dual-target CA modulation.

carbonic anhydrase II nanomolar inhibitor 1,3,4-thiadiazole acetazolamide comparator

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide: Evidence-Based Application Scenarios for Scientific Procurement


Tumor-Associated Carbonic Anhydrase IX Drug Discovery Programs

The δ-thiolactone prodrug activation mechanism of the isothiochromene-1-one core selectively inhibits CA I and IX while sparing CA II [1]. This isoform selectivity directly addresses the validated anticancer target CA IX [1]. The 1,3,4-thiadiazole moiety further contributes nanomolar-level CA binding [2], making the compound a dual-action probe suitable for hit-to-lead optimization of isoform-selective CA IX inhibitors for solid tumor therapy.

Anticancer Phenotypic Screening and Scaffold-Hopping Campaigns

Isothiochromene-3-carboxamide derivatives have demonstrated GI50 values of 1.28 μM in NSCLC cell lines (NCI-H322M) [3]. The target compound provides a structurally distinct 1,3,4-thiadiazole-modified scaffold for exploring structure-activity relationships (SAR) around the isothiochromene-3-carboxamide pharmacophore. Its unique dual-scaffold architecture offers a privileged starting point for anticancer lead generation with the potential for novel intellectual property.

Mechanistic Studies of Prodrug Activation by Carbonic Anhydrase

The 1-oxo-1H-isothiochromene ring serves as a validated δ-thiolactone substrate for CA-catalyzed hydrolysis [1]. Researchers investigating CA-dependent prodrug strategies can use this compound to probe the kinetics of thiolactone ring-opening, active metabolite release, and downstream CA inhibition, utilizing the defined K(I) parameters (0.92–19.1 μM for CA I/IX) established for this chemotype [1].

Multi-Target CA Inhibitor Design and Polypharmacology Research

The combination of a thiolactone prodrug motif (CA I/IX selective) and a direct thiadiazole CA inhibitor pharmacophore (nanomolar CA II binding) [1][2] creates a single molecule with potential for sequential or dual-target CA modulation. This makes the compound a valuable tool for exploring polypharmacology strategies in diseases where concurrent inhibition of multiple CA isoforms is hypothesized to be beneficial, such as glaucoma, epilepsy, or certain cancers.

Quote Request

Request a Quote for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.